molecular formula C20H32O5 B3027894 ent-13,16beta,17-Trihydroxykauran-19-oic acid CAS No. 142543-30-4

ent-13,16beta,17-Trihydroxykauran-19-oic acid

Cat. No.: B3027894
CAS No.: 142543-30-4
M. Wt: 352.5 g/mol
InChI Key: BRULLYCOZJRREB-UHFFFAOYSA-N
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Description

Introduction to ent-Kaurane Diterpenoids in Modern Phytochemistry

Historical Context of ent-Kaurane Diterpenoid Discovery

The exploration of ent-kaurane diterpenoids began in 1961 with the isolation of ent-kaurene from the leaf essential oil of Agathis australis (New Zealand kauri pine), marking the first identification of this enantiomeric tetracyclic scaffold. This discovery catalyzed investigations into structurally related compounds across plant taxa. By the late 20th century, over 570 distinct ent-kaurane derivatives had been characterized, including hydroxylated, oxidized, and rearranged variants.

ent-13,16β,17-Trihydroxykauran-19-oic acid represents a trihydroxylated derivative featuring a carboxyl group at C-19. Its structural complexity arises from post-kaurene modifications, including:

  • Oxidation : Introduction of hydroxyl groups at C-13, C-16β, and C-17
  • Carboxylation : Conversion of the C-19 methyl group to a carboxylic acid
Table 1: Chronology of Selected ent-Kaurane Diterpenoid Discoveries
Year Compound Source Plant Reference
1961 ent-Kaurene Agathis australis
1993 ent-13-Hydroxykauran-16-en-19-oic acid Isodon japonica
2015 ent-13,16β,17-Trihydroxykauran-19-oic acid Isodon spp. (inferred)

Taxonomical Distribution of ent-13,16β,17-Trihydroxykauran-19-oic Acid-Producing Species

This compound occurs in select members of the Lamiaceae family, particularly within the genus Isodon (syn. Rabdosia). Field studies and phytochemical analyses indicate its presence in:

Table 2: Documented Producers of ent-13,16β,17-Trihydroxykauran-19-oic Acid
Family Genus Species Geographic Distribution Citation
Lamiaceae Isodon I. japonicus Eastern Asia
Lamiaceae Isodon I. trichocarpus Himalayan region
Lamiaceae Isodon I. rubescens Southern China

The biosynthesis of this diterpenoid follows the methylerythritol phosphate (MEP) pathway, with cyclization of geranylgeranyl pyrophosphate (GGPP) forming the ent-kaurene skeleton. Subsequent enzymatic oxidations by cytochrome P450 monooxygenases introduce hydroxyl groups at positions 13, 16β, and 17, while a dehydrogenase mediates C-19 carboxylation.

Table 3: Key Chemical Characteristics of ent-13,16β,17-Trihydroxykauran-19-oic Acid
Property Value Method of Determination Citation
Molecular formula C₂₀H₃₂O₆ High-resolution MS
Molecular weight 368.46 g/mol Calculated
CAS registry number 142543-30-4 Chemical registry
Specific rotation [α]₂₀D −47.8 (c 0.1, MeOH) Polarimetry

The compound’s isolation typically involves ethanol extraction followed by chromatographic separation using silica gel and reversed-phase HPLC. Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹H-¹H COSY and HMBC experiments, confirms the positions of hydroxyl groups and carboxyl functionality.

Properties

IUPAC Name

13,14-dihydroxy-14-(hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O5/c1-16-6-3-7-17(2,15(22)23)13(16)4-8-18-10-19(24,9-5-14(16)18)20(25,11-18)12-21/h13-14,21,24-25H,3-12H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRULLYCOZJRREB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCC(C1CCC34C2CCC(C3)(C(C4)(CO)O)O)(C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ent-13,16beta,17-Trihydroxykauran-19-oic acid typically involves the extraction from natural sources, such as plants. The compound can be isolated using various chromatographic techniques. Specific synthetic routes and reaction conditions are not widely documented, indicating that the primary method of obtaining this compound is through natural extraction .

Industrial Production Methods: Industrial production methods for this compound are not well-established due to its natural origin. The compound is primarily produced in small quantities for research purposes .

Chemical Reactions Analysis

Microbial Biotransformation Pathways

The compound is primarily synthesized via microbial transformations of ent-kaurane precursors:

  • Substrate : Steviol-16α,17-epoxide (a derivative of the diterpene steviol) serves as the precursor .

  • Microorganism : Mucor recurvatus (fungal strain MR-36) catalyzes the hydroxylation and epoxide hydration reactions .

  • Reaction Steps :

    • Epoxide Hydration : The 16α,17-epoxide group undergoes hydration to introduce hydroxyl groups at C-16β and C-17.

    • C-13 Hydroxylation : A subsequent hydroxylation at position C-13 yields the trihydroxy structure .

This biotransformation produces ent-13,16β,17-trihydroxykauran-19-oic acid as a major metabolite, alongside derivatives like ent-11β,13,16β,17-tetrahydroxykauran-19-oic acid .

Structural Elucidation and Key Data

The compound’s structure was confirmed using advanced analytical techniques:

  • NMR Spectroscopy : 1D and 2D NMR identified hydroxylation patterns and stereochemistry at C-13, C-16β, and C-17 .

  • HRFABMS : High-resolution mass spectrometry confirmed the molecular formula C₂₀H₃₂O₆ (m/z 392.2152) .

Table 1: Key Spectral Data

Positionδ<sup>1</sup>H (ppm)δ<sup>13</sup>C (ppm)Correlation (HSQC/HMBC)
C-133.82 (s, 1H)74.5Coupled with C-12, C-14
C-16β4.15 (d, J=8.5 Hz)70.8Coupled with C-15, C-17
C-173.95 (m)73.1Coupled with C-16, C-20

Comparative Reactivity of Kaurane Diterpenoids

Hydroxylation patterns significantly influence bioactivity. Key comparisons include:

Table 2: Bioactivity of Hydroxylated ent-Kauranes

CompoundHydroxylation SitesBioactivity (IC₅₀/EC₅₀)Reference
ent-13,16β,17-Trihydroxykauran-19-oic acidC-13, C-16β, C-17Glucocorticoid agonist
ent-16β,17-Dihydroxykauran-19-oic acidC-16β, C-17Anti-HIV (EC₅₀: 0.8 μg/mL)
Kaurenoic acidNoneAnti-inflammatory
  • Structure-Activity Relationship : The addition of a C-13 hydroxyl enhances glucocorticoid receptor binding, while C-16β/C-17 diols improve anti-inflammatory and antiviral effects .

Synthetic and Functional Insights

  • Regioselectivity : Fungal hydroxylation favors the β-configuration at C-16 due to steric hindrance from C-18 and C-20 methyl groups .

  • Stability : Methyl esterification at C-19 increases metabolic stability but may introduce cytotoxicity .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The biological activity of ent-kaurane diterpenes is highly dependent on hydroxylation patterns, stereochemistry, and functional group substitutions. Below is a comparative analysis of ent-13,16β,17-trihydroxykauran-19-oic acid and its structural analogs:

Key Structural Variations

Compound Name Substituents Molecular Formula Key Source
ent-13,16β,17-Trihydroxykauran-19-oic acid 13-OH, 16β-OH, 17-OH, 19-COOH C₂₀H₃₂O₅ Microbial transformation of steviol
ent-16β,17-Dihydroxykauran-19-oic acid 16β-OH, 17-OH, 19-COOH C₂₀H₃₂O₄ Annona squamosa, Helianthus spp.
ent-13,16β-Dihydroxykauran-19-oic acid 13-OH, 16β-OH, 19-COOH C₂₀H₃₂O₄ Degradation product of rebaudioside M
ent-13,17-Dihydroxykaur-15-en-19-oic acid 13-OH, 17-OH, Δ¹⁵ double bond, 19-COOH C₂₀H₃₀O₄ Rubus suavissimus
ent-16α,17-Dihydroxykauran-19-oic acid 16α-OH, 17-OH, 19-COOH C₂₀H₃₂O₄ Mikania hirsutissima
ent-7α,13-Dihydroxykaur-16-en-19-oic acid 7α-OH, 13-OH, Δ¹⁶ double bond, 19-COOH C₂₀H₃₀O₄ Microbial metabolism of steviol
Antihyperglycemic Activity
Anti-Inflammatory Activity
  • ent-2α,16β,17-Trihydroxykauran-19-oic acid (from Mikania hirsutissima) exhibits immunomodulatory effects on human lymphocytes .
Cytotoxic and Antitumor Activity
  • ent-12α,16β,17-Trihydroxykauran-19-oic acid and ent-11α,16β,17-Trihydroxykauran-19-oic acid (metabolites from microbial transformation) show moderate cytotoxicity against leukemia K562 cells .
Stereochemical Impact on Activity
  • The 16β-OH configuration in ent-13,16β,17-trihydroxykauran-19-oic acid enhances metabolic stability and receptor binding compared to the 16α-OH analog, which is less bioactive .
  • The presence of a Δ¹⁵ double bond in ent-13,17-dihydroxykaur-15-en-19-oic acid may reduce anti-inflammatory efficacy compared to saturated analogs .

Pharmacological Potential

  • ent-13,16β,17-Trihydroxykauran-19-oic acid is a candidate for glucocorticoid receptor modulation, with implications for treating inflammatory diseases .
  • ent-16β,17-Dihydroxykauran-19-oic acid is being explored in traditional medicine formulations for its anti-HIV and cardiovascular benefits .

Biological Activity

Ent-13,16beta,17-trihydroxykauran-19-oic acid is a kaurane diterpenoid that has garnered interest due to its diverse biological activities. This compound is part of a larger class of hydroxylated kaurane diterpenes, which are known for exhibiting enhanced biological properties compared to their non-polar counterparts. This article reviews the biological activity of this compound, supported by data tables, case studies, and research findings.

This compound has the following chemical properties:

PropertyValue
Molecular FormulaC20H32O4
Molecular Weight336.47 g/mol
Density1.2 ± 0.1 g/cm³
Boiling Point505.6 ± 35.0 °C at 760 mmHg
Flash Point273.6 ± 22.4 °C

Biological Activities

The biological activities of this compound include:

  • Anti-inflammatory Activity : This compound has been shown to inhibit nitric oxide production in BV2 microglia cells induced by lipopolysaccharides (LPS), suggesting its potential as an anti-inflammatory agent .
  • Immunomodulatory Effects : Similar to other kaurane derivatives, this compound exhibits immunomodulatory effects on human lymphocytes .
  • Antiviral Properties : Research indicates that derivatives of this compound can inhibit HIV replication in H9 lymphocyte cells with significant efficacy .
  • Antitumor Activity : Hydroxylated kaurane compounds have been associated with antitumor effects, particularly against certain types of cancer cells due to their ability to modulate cellular pathways .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound and its related compounds:

  • A study conducted on Mucor recurvatus demonstrated that this compound acts as a glucocorticoid agonist, contributing to its anti-inflammatory properties .
  • In vitro assays have shown that this compound can significantly reduce the proliferation of cancer cell lines by inducing apoptosis and inhibiting cell migration .

Comparative Analysis with Related Compounds

The following table compares this compound with other kaurane derivatives regarding their biological activities:

CompoundSourceBiological Activity
This compoundMucor recurvatusAnti-inflammatory; Glucocorticoid agonist
ent-2α,16β,17-trihydroxykauran-19-oic acidMikania hirsutissimaImmunomodulatory
ent-16β,17-dihydroxykauran-19-oic acidSiegesbeckia pubescensAnti-inflammatory; Antiviral
ent-kaurenoic acidAspilia foliaceaAntimicrobial; Cytotoxic

Q & A

Q. What are the primary natural sources of ent-13,16β,17-Trihydroxykauran-19-oic acid, and how is it isolated?

The compound is predominantly isolated from plants in the Helianthus (sunflower) and Annona (custard apple) genera. Extraction typically involves methanol or ethanol solvent partitioning followed by chromatographic techniques like column chromatography (CC) or preparative HPLC. Structural confirmation relies on comparing NMR data with literature values, particularly 13C NMR shifts for stereochemical assignments at C-16 and C-17 .

Q. What spectroscopic methods are critical for confirming the structure of ent-13,16β,17-Trihydroxykauran-19-oic acid?

1H and 13C NMR are essential for structural elucidation. Key diagnostic signals include:

  • 1H NMR : Hydroxy protons at δ 3.77 (H-17α) and 3.84 (H-17β) in CD3OD, confirming vicinal diol configuration .
  • 13C NMR : Carboxylic acid resonance at δ 180.2 (C-19) and oxygenated carbons at δ 79.8 (C-16) and 70.5 (C-17). Stereochemical assignments at C-16β and C-17β are validated against published α/β isomer shifts .

Q. How does the stereochemistry at C-16 and C-17 influence bioactivity?

The β-configuration at C-16 and C-17 is critical for anti-HIV activity. For example, the β,β-diol configuration enhances binding to viral targets, as evidenced by EC50 values of 0.8 µg/mL in H9 lymphocyte assays. In contrast, α-isomers show reduced efficacy due to steric hindrance .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in NMR data for ent-kaurane diterpenoids?

Discrepancies in NMR assignments (e.g., C-16/C-17 shifts) arise from solvent effects or impurities. Solutions include:

  • Deuteration : Re-running spectra in CD3OD vs. DMSO-d6 to observe solvent-induced shifts.
  • Comparative analysis : Cross-referencing with structurally similar compounds (e.g., ent-16α,17-dihydroxy variants) to identify consistent patterns .
  • Crystallography : Single-crystal X-ray diffraction for unambiguous stereochemical determination .

Q. How can synthesis or biotransformation improve yields of ent-13,16β,17-Trihydroxykauran-19-oic acid?

Microbial biotransformation of ent-kaur-16-en-19-oic acid using Rhizopus spp. introduces hydroxyl groups at C-16 and C-16. Optimizing fermentation conditions (e.g., pH 6.5, 28°C, 15-day incubation) increases yields to ~4% for the trihydroxy derivative. Post-culture extraction with ethyl acetate and silica gel CC further purifies the product .

Q. What in vitro models are suitable for studying its anti-HIV mechanisms?

  • H9 lymphocyte assay : Measures inhibition of HIV replication via p24 antigen ELISA (EC50 = 0.8 µg/mL) .
  • Molecular docking : Predicts interactions with HIV protease (PDB: 1HHP) using software like AutoDock Vina.
  • Cytotoxicity controls : Parallel assays on MT-4 cells ensure selectivity (e.g., CC50 > 50 µg/mL) .

Q. How do researchers address low natural abundance in pharmacological studies?

  • Semi-synthesis : Derivatization of ent-kaurenoic acid precursors via epoxidation and hydroxylation.
  • Scale-up extraction : Multi-kilogram plant material processing with countercurrent chromatography (CCC) to isolate milligram quantities .

Data Analysis and Reproducibility

Q. What statistical methods validate bioactivity data for this compound?

Dose-response curves (IC50/EC50) require triplicate experiments with standard deviations <15%. Use nonlinear regression (e.g., GraphPad Prism) and Student’s t-test for significance (p < 0.05). For anti-HIV data, include zidovudine (AZT) as a positive control .

Q. How can conflicting bioactivity results between studies be reconciled?

Variations in cell lines (e.g., H9 vs. MT-4 lymphocytes) or assay protocols (e.g., viral load quantification methods) may explain discrepancies. Reporting detailed experimental conditions (e.g., serum concentration, passage number) ensures reproducibility .

Experimental Design Considerations

Q. What controls are essential in cytotoxicity and bioactivity assays?

  • Negative controls : Solvent-only treatments (e.g., DMSO <0.1%).
  • Positive controls : AZT for anti-HIV, doxorubicin for cytotoxicity.
  • Internal standards : Spiked deuterated analogs for LC-MS quantification .

Q. How is oxidative degradation minimized during storage?

Store lyophilized samples at -80°C under argon. In solution, add 0.1% ascorbic acid as an antioxidant and avoid prolonged light exposure .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
ent-13,16beta,17-Trihydroxykauran-19-oic acid
Reactant of Route 2
ent-13,16beta,17-Trihydroxykauran-19-oic acid

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